molecular formula C14H11FO2 B7995290 3-((4-Fluorophenoxy)methyl)benzaldehyde

3-((4-Fluorophenoxy)methyl)benzaldehyde

Cat. No.: B7995290
M. Wt: 230.23 g/mol
InChI Key: FHGDDNGXHKNKOR-UHFFFAOYSA-N
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Description

3-((4-Fluorophenoxy)methyl)benzaldehyde is an aromatic aldehyde with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a benzaldehyde moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenoxy)methyl)benzaldehyde typically involves the reaction of 4-fluorophenol with benzyl chloride under basic conditions to form 4-fluorophenoxybenzyl chloride. This intermediate is then subjected to a formylation reaction using a suitable formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

3-((4-Fluorophenoxy)methyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Fluorophenoxy)methyl)benzaldehyde
  • 3-((3-Fluorophenoxy)methyl)benzaldehyde
  • 3-((4-Chlorophenoxy)methyl)benzaldehyde

Uniqueness

3-((4-Fluorophenoxy)methyl)benzaldehyde is unique due to the specific positioning of the fluorine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-[(4-fluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-4-6-14(7-5-13)17-10-12-3-1-2-11(8-12)9-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGDDNGXHKNKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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